Dibutyl methyl phosphate
Overview
Description
Dibutyl methyl phosphate is an organophosphorus compound with the chemical formula C9H21O4P. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its role as a plasticizer, flame retardant, and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl methyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it under reflux to ensure complete reaction.
Industrial Production Methods: In industrial settings, this compound is produced by a continuous esterification process. This involves the use of a reactor where phosphoric acid is continuously fed along with butanol and methanol. The reaction mixture is heated and stirred to ensure uniformity. The product is then separated and purified through distillation to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphoric acid derivatives.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The compound can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid and its esters.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dibutyl methyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is widely used as a plasticizer to enhance the flexibility of plastics and as a flame retardant to reduce the flammability of materials.
Mechanism of Action
The mechanism by which dibutyl methyl phosphate exerts its effects involves its interaction with various molecular targets. In flame retardancy, the compound acts by promoting the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen. This helps to slow down the combustion process. In biological systems, it can interact with enzymes and proteins, potentially affecting their function.
Comparison with Similar Compounds
- Tributyl phosphate
- Dimethyl methylphosphonate
- Dibutyl phosphate
Comparison: Dibutyl methyl phosphate is unique in its combination of butyl and methyl groups, which provides it with specific properties such as a balance between hydrophobicity and hydrophilicity. This makes it particularly effective as a plasticizer and flame retardant. Compared to tributyl phosphate, it has a lower molecular weight and different solubility characteristics. Dimethyl methylphosphonate, on the other hand, has different reactivity due to the presence of methyl groups instead of butyl groups.
Properties
IUPAC Name |
dibutyl methyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-4-6-8-12-14(10,11-3)13-9-7-5-2/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRHLAXCXZTKNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OC)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222714 | |
Record name | Phosphoric acid, dibutyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7242-59-3 | |
Record name | Phosphoric acid, dibutyl methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190388 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid, dibutyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl methyl phosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YY2DQ7VR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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